molecular formula C11H18N2O B13443301 (3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone

(3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone

Cat. No.: B13443301
M. Wt: 194.27 g/mol
InChI Key: JOHGDKQXZARUDN-UHFFFAOYSA-N
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Description

(3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone is a synthetic organic compound that features a pyrrolidine ring and a cyclohexene ring connected via a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a dihaloalkane under basic conditions.

    Cyclohexene Ring Formation: The cyclohexene ring can be synthesized via a Diels-Alder reaction between a diene and a dienophile.

    Coupling Reaction: The final step involves coupling the pyrrolidine and cyclohexene rings through a methanone linkage, often using a carbonylation reaction with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to a methylene group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of methylene derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone can be used as a building block for more complex molecules.

Biology

Medicine

Research may explore its potential as a pharmaceutical intermediate or as a lead compound in drug discovery.

Industry

In industrial applications, it can be used in the synthesis of polymers, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism by which (3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (3-Aminopyrrolidin-1-yl)(cyclohexyl)methanone
  • (3-Aminopyrrolidin-1-yl)(cyclohex-2-en-1-yl)methanone
  • (3-Aminopyrrolidin-1-yl)(cyclohex-4-en-1-yl)methanone

Uniqueness

(3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone is unique due to the specific positioning of the double bond in the cyclohexene ring, which can influence its reactivity and interaction with other molecules.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

(3-aminopyrrolidin-1-yl)-cyclohex-3-en-1-ylmethanone

InChI

InChI=1S/C11H18N2O/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9/h1-2,9-10H,3-8,12H2

InChI Key

JOHGDKQXZARUDN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(C2)N

Origin of Product

United States

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